molecular formula C22H23F2N3O B2686104 7-Fluoro-3-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2415469-37-1

7-Fluoro-3-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2686104
CAS No.: 2415469-37-1
M. Wt: 383.443
InChI Key: MBINTNJTFXJQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the fluorine atoms and piperidine ring. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, under controlled conditions to ensure selective fluorination.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, using appropriate piperidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: As a probe to study biological processes and interactions, particularly those involving fluorine-containing compounds.

    Industry: Use in the development of new materials, such as polymers or coatings, with unique properties imparted by the fluorine atoms and piperidine ring.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-3-(piperidin-4-yl)-2-methyl-3,4-dihydroquinazolin-4-one: Lacks the fluorophenylmethyl group, which may affect its biological activity and binding affinity.

    3-(piperidin-4-yl)-2-methyl-3,4-dihydroquinazolin-4-one:

Uniqueness

The unique combination of fluorine atoms and the piperidine ring in 7-Fluoro-3-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-fluoro-3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O/c1-15-25-21-12-19(24)5-6-20(21)22(28)27(15)14-16-7-9-26(10-8-16)13-17-3-2-4-18(23)11-17/h2-6,11-12,16H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBINTNJTFXJQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.